molecular formula C20H22O4S B14530909 Diethyl 3,3'-[sulfanediylbis(methylene)]dibenzoate CAS No. 62290-18-0

Diethyl 3,3'-[sulfanediylbis(methylene)]dibenzoate

Cat. No.: B14530909
CAS No.: 62290-18-0
M. Wt: 358.5 g/mol
InChI Key: WMOPVXOKNHSYNK-UHFFFAOYSA-N
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Description

Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate is an organic compound with the molecular formula C20H22O4S It is a diester derivative of benzoic acid, featuring a sulfanediyl bridge connecting two benzene rings through methylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate typically involves the esterification of 3,3’-[sulfanediylbis(methylene)]dibenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3,3’-[sulfanediylbis(methylene)]dibenzoic acid+2C2H5OHH2SO4Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate+2H2O\text{3,3'-[sulfanediylbis(methylene)]dibenzoic acid} + 2 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Diethyl 3,3'-[sulfanediylbis(methylene)]dibenzoate} + 2 \text{H}_2\text{O} 3,3’-[sulfanediylbis(methylene)]dibenzoic acid+2C2​H5​OHH2​SO4​​Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate+2H2​O

Industrial Production Methods

In an industrial setting, the production of Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups or the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzyl alcohol
  • Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoic acid
  • Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzamide

Uniqueness

Diethyl 3,3’-[sulfanediylbis(methylene)]dibenzoate is unique due to its specific ester functional groups and the sulfanediyl bridge, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

62290-18-0

Molecular Formula

C20H22O4S

Molecular Weight

358.5 g/mol

IUPAC Name

ethyl 3-[(3-ethoxycarbonylphenyl)methylsulfanylmethyl]benzoate

InChI

InChI=1S/C20H22O4S/c1-3-23-19(21)17-9-5-7-15(11-17)13-25-14-16-8-6-10-18(12-16)20(22)24-4-2/h5-12H,3-4,13-14H2,1-2H3

InChI Key

WMOPVXOKNHSYNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CSCC2=CC(=CC=C2)C(=O)OCC

Origin of Product

United States

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